molecular formula C19H26N4O3 B2828395 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1340762-43-7

6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2828395
CAS No.: 1340762-43-7
M. Wt: 358.442
InChI Key: BMRWPRYIYVLCLP-UHFFFAOYSA-N
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Description

6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinone core, which is a heterocyclic structure containing nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This combination of structural features contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-morpholin-4-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-5-15-10-17(24)23(19(21-15)22-6-8-26-9-7-22)12-16-14(3)18(25-4)13(2)11-20-16/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWPRYIYVLCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC3=NC=C(C(=C3C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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